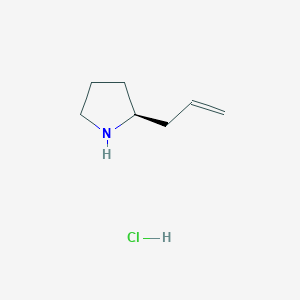

(S)-2-allylpyrrolidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-prop-2-enylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBQANIGCPEPGT-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Allylpyrrolidine Hydrochloride

Strategies for the Stereoselective Construction of the Pyrrolidine (B122466) Core

The cornerstone of synthesizing (S)-2-allylpyrrolidine hydrochloride is the establishment of the chiral pyrrolidine ring. Various strategies have been developed that either start from a chiral precursor or induce stereoselectivity during the ring-formation process.

Chiral Pool Synthesis Approaches Utilizing (S)-Proline as a Precursor

Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials. (S)-Proline, a naturally occurring amino acid, is an ideal precursor for this purpose, as its inherent stereochemistry can be used to direct subsequent reactions. unibo.itmdpi.com This approach is often referred to as a "self-reproduction of chirality," as no external chiral auxiliary is needed to maintain enantiomeric purity. researchgate.net

A prominent strategy involves the conversion of (S)-proline into a conformationally rigid derivative, such as an oxazolidinone, to control the stereochemical outcome of Cα-functionalization. nih.gov Deprotonation of this derivative with a strong base like lithium diisopropylamide (LDA) generates a chiral, non-racemic enolate. researchgate.net This enolate can then react with various electrophiles, including allyl halides, with high diastereoselectivity. The electrophilic substitution of the α-proton of proline occurs with retention of configuration at the asymmetric carbon atom. researchgate.net Subsequent hydrolysis of the protecting group yields the α-substituted proline derivative with no loss of optical purity. nih.gov For instance, the dienolate generated from (2S,4R)-O-acetyl-4-hydroxyproline has been shown to react with electrophiles to create 2-allyl-4-hydroxyprolines. nih.gov

| Precursor | Key Intermediate | Reaction Type | Outcome |

| (S)-Proline | Chiral oxazolidinone derivative | Enolate alkylation | α-Alkylated proline with retained configuration nih.govresearchgate.net |

| (2S,4R)-O-acetyl-4-hydroxyproline | Dienolate | Electrophilic addition | 2-Allyl-4-hydroxyproline nih.gov |

Asymmetric Induction Techniques in Pyrrolidine Ring Formation

When a suitable chiral precursor is not available, asymmetric induction techniques are employed to create the desired stereocenter during the formation of the pyrrolidine ring. These methods often involve chiral catalysts or auxiliaries.

One powerful method is the nih.govresearchgate.net-dipolar cycloaddition between azomethine ylides and alkenes, which allows for the stereocontrolled synthesis of highly substituted pyrrolidines. nih.gov Another approach is the asymmetric allylic alkylation followed by ring contraction . In this sequence, a stereogenic quaternary center is first created via an asymmetric allylic alkylation reaction, which is then followed by a stereoretentive ring contraction to yield the chiral 2,2-disubstituted pyrrolidine. nih.govnih.gov

Biocatalytic methods have also emerged as a sustainable and highly selective option. Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. nih.govacs.org This method can produce both enantiomers with excellent enantiomeric excess (ee >95%) and analytical yields up to 90% by selecting the appropriate transaminase enzyme. nih.govacs.org

The "clip-cycle" synthesis is a more recent development that uses a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk This modular approach provides access to various disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Additionally, stereoselective bromine-mediated cyclization of an acyclic (S)-α-allyl phenylglycine derivative can produce a pyrrolidine precursor with high diastereoselectivity. nih.gov

| Method | Precursors | Catalyst/Auxiliary | Key Features |

| nih.govresearchgate.net-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Metal catalysts | Stereocontrolled formation of polysubstituted pyrrolidines nih.gov |

| Asymmetric Allylic Alkylation & Ring Contraction | Benzyloxy imide | Chiral catalyst | Forms a quaternary stereocenter before ring formation nih.govnih.gov |

| Transaminase-Triggered Cyclization | ω-chloroketones | Transaminase (TA) enzyme | High enantioselectivity (>95% ee) and yields (up to 90%) nih.govacs.org |

| Asymmetric 'Clip-Cycle' Synthesis | N-protected bis-homoallylic amine, Thioacrylate | Chiral Phosphoric Acid (CPA) | Modular, enantioselective aza-Michael cyclization whiterose.ac.uk |

| Bromine-Mediated Cyclization | (S)-α-allyl phenylglycine derivative | Bromine | Stereoselective cyclization of an acyclic precursor nih.gov |

Introduction of the Allyl Moiety

Once the chiral pyrrolidine core is established or during its formation, the allyl group must be incorporated at the C2 position. This can be achieved through direct allylation reactions or more complex functionalization strategies.

Allylation Reactions on Pyrrolidine Scaffolds

Direct Cα-allylation is a straightforward method for introducing the allyl group. As discussed in the chiral pool synthesis approach (Section 2.1.1), the chiral enolate generated from a protected (S)-proline derivative can be directly alkylated using an allyl halide as the electrophile. nih.gov This reaction proceeds with high diastereoselectivity, guided by the existing stereocenter.

Alternatively, the nitrogen atom of the pyrrolidine can be targeted. N-alkylation of the pyrrolidine hydrochloride salt with allyl bromide in the presence of a base like potassium carbonate proceeds smoothly. nih.gov While this places the allyl group on the nitrogen, it can be a key step in a synthetic sequence that later transfers the group or uses it in a subsequent transformation like a ring-closing metathesis. nih.gov

Functionalization Strategies for Allyl Group Incorporation

More intricate strategies can also be used to install the allyl group, often involving rearrangements that transfer chirality. A notable example is the nih.govresearchgate.net-Stevens rearrangement . acs.org In this method, the pyrrolidine nitrogen is first quaternized with an allylic electrophile to form a chiral ammonium (B1175870) salt. Treatment with a base initiates a nih.govresearchgate.net-sigmatropic rearrangement, which transfers the allyl group from the nitrogen to the α-carbon. This process can be highly diastereoselective, effectively transferring the stereochemical information to create the Cα-tetrasubstituted proline derivative. acs.org

Another strategy involves building the pyrrolidine ring from an acyclic precursor that already contains the allyl group at the desired position. For instance, a highly stereoselective synthesis of a (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline derivative was achieved through the stereoselective bromine-mediated cyclization of a chiral (S)-α-allyl phenylglycine derivative. nih.gov This approach incorporates the allyl group early in the synthesis, and the subsequent cyclization establishes the pyrrolidine ring with the desired stereochemistry.

Optimization and Characterization of this compound Synthesis

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. This involves screening various parameters such as catalysts, solvents, temperatures, and reaction times. For example, in the 'clip-cycle' synthesis, different chiral phosphoric acid catalysts and solvents were tested to improve the yield and enantiomeric ratio. whiterose.ac.uk Similarly, intramolecular hydroamination processes often require optimization of oxidants and reductants in a stepwise, one-pot procedure to achieve high yields. researchgate.net

Once the (S)-2-allylpyrrolidine free base is synthesized, it is typically converted to its hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid (HCl), often as a solution in a solvent like dioxane or methanol. The salt form generally exhibits enhanced stability and solubility in water, making it easier to handle and purify. cymitquimica.com

The final product and all intermediates are rigorously characterized to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure.

Mass Spectrometry (MS) to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC) , particularly with a chiral stationary phase, to determine the enantiomeric excess (ee) and chemical purity.

Melting Point (mp) analysis to assess the purity of the crystalline solid.

Enantiomeric Purity Determination and Enhancement

The synthesis of enantiomerically pure compounds like this compound is critically dependent on reliable methods for determining and enhancing enantiomeric purity. For chiral amines and their derivatives, including 2-substituted pyrrolidines, a variety of analytical techniques are employed to quantify the enantiomeric excess (ee). Following synthesis, strategies may be required to improve the enantiomeric ratio.

Determination of Enantiomeric Purity

The quantitative determination of enantiomeric excess is a crucial step in asymmetric synthesis. For compounds in the class of (S)-2-allylpyrrolidine, several analytical methods are standardly applied.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. The racemic or enantioenriched pyrrolidine mixture is passed through a column containing a chiral stationary phase (CSP). The differential interaction of the (S) and (R) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. For pyrrolidine derivatives, polysaccharide-based CSPs are often effective. acs.orgwhiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot distinguish between enantiomers directly, it can be used in conjunction with chiral auxiliaries.

Chiral Derivatizing Agents (CDAs): The pyrrolidine can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the calculation of the diastereomeric ratio, which corresponds to the original enantiomeric ratio. rsc.org

Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the chiral amine. The CSA forms transient, weak diastereomeric complexes with the enantiomers, which can lead to the separation of certain proton signals in the ¹H NMR spectrum. libretexts.org (R)-1,1'-bi-2-naphthol is an example of a CSA used for resolving chiral amines. libretexts.org

The following table summarizes common analytical methods for determining the enantiomeric purity of chiral pyrrolidines.

| Method | Principle | Typical Application for Pyrrolidines |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Direct analysis of the final product or protected intermediates. acs.org |

| NMR with Chiral Derivatizing Agents | Covalent reaction with a chiral agent to form diastereomers with distinct NMR signals. | Used when direct HPLC methods are not available or for structural confirmation. rsc.org |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes in solution, causing chemical shift differences. | A non-destructive method that avoids chemical modification of the analyte. libretexts.org |

Enhancement of Enantiomeric Purity

If an asymmetric synthesis yields (S)-2-allylpyrrolidine with an insufficient enantiomeric excess, several methods can be employed to enhance its purity.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. For example, a lipase (B570770) could be used to acylate the amine, with the enzyme selectively acting on one enantiomer at a much higher rate. This would leave the unreacted starting material enriched in the other enantiomer. rsc.org Proteases have also been used for the kinetic resolution of substituted pyrrolidines via hydrolysis of ester derivatives. rsc.org

Non-Enzymatic Kinetic Resolution: Chiral metal complexes or organocatalysts can also be used to effect a kinetic resolution. For instance, an iridium-catalyzed C-H borylation has been reported for the parallel kinetic resolution of racemic 2-substituted pyrrolidines, yielding both cis- and trans-2,5-disubstituted products with high enantioselectivity. acs.org

The table below outlines common strategies for enhancing the enantiomeric excess of chiral pyrrolidines.

| Enhancement Method | Principle | Applicability to (S)-2-Allylpyrrolidine |

|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Highly applicable due to the basic nature of the pyrrolidine nitrogen. rsc.org |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing separation of the reacted and unreacted compounds. | Potentially applicable, depending on the identification of a suitable enzyme. rsc.org |

| Non-Enzymatic Kinetic Resolution | A chiral catalyst or reagent reacts preferentially with one enantiomer. | Advanced synthetic strategy that can provide high enantioselectivity. acs.orgwhiterose.ac.uk |

Scalability and Process Development Considerations

The transition of a synthetic route for this compound from a laboratory scale to an industrial, multi-gram or kilogram scale introduces a new set of challenges and considerations. mdpi.com Process development focuses on creating a synthesis that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable.

Key Scalability Considerations:

Route Selection and Optimization: The chosen synthetic route must be amenable to large-scale operations. This often means avoiding hazardous reagents (e.g., pyrophoric materials), expensive transition metal catalysts unless they have very high turnover numbers, and cryogenic reaction conditions. Reactions should be optimized to maximize yield and minimize the formation of impurities that may be difficult to remove. For pyrrolidine synthesis, methods starting from readily available chiral pool materials like proline or pyroglutamic acid are often considered for their scalability. acs.orgmdpi.com

Reagent and Solvent Selection: The cost and availability of starting materials and reagents are paramount. On a large scale, even minor cost differences can have a significant impact. Solvents are chosen based on reaction performance, safety (flash point, toxicity), environmental impact, and ease of recovery and recycling.

Purification and Isolation: Chromatographic purification, which is common in a laboratory setting, is often avoided on a large scale due to cost and solvent consumption. Instead, isolation and purification are preferably achieved through crystallization or distillation. The final step in the synthesis of this compound involves the formation of the hydrochloride salt. This step can serve as an effective purification method. nih.gov The salt is typically much more crystalline than the free base, and crystallization can remove many process-related impurities. The choice of solvent for the salt formation and crystallization is critical to ensure high recovery and purity. google.com

Process Safety and Control: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaways. The rate of addition of reagents, efficient stirring, and adequate cooling capacity are critical process parameters. The formation of amine hydrochloride salts from the free amine and hydrochloric acid is an exothermic neutralization reaction that requires careful management of heat evolution. google.com

Final Product Formulation: The final product, this compound, needs to be isolated as a stable, non-hygroscopic solid with consistent crystal size and morphology. These physical properties are crucial for handling, storage, and formulation. google.com A well-defined crystallization process is essential for controlling these attributes. An efficient sequence for preparing secondary amine hydrochloride salts involves trapping the crude amine with di-tert-butyl dicarbonate, followed by deprotection and salt formation with HCl in a suitable solvent like dioxane, which can provide pure salts without chromatography. nih.gov

The following table summarizes key considerations for the scalable synthesis of this compound.

| Consideration | Objective | Relevance to this compound |

|---|---|---|

| Route Selection | Choose a safe, robust, and cost-effective synthesis. | Favor routes from inexpensive starting materials; avoid problematic reagents. mdpi.commdpi.com |

| Purification Strategy | Minimize chromatography; maximize use of crystallization. | The final hydrochloride salt formation is an ideal purification step via crystallization. nih.gov |

| Thermal Safety | Control exothermic events. | Neutralization to form the hydrochloride salt is exothermic and requires controlled addition and cooling. google.com |

| Final Form Control | Ensure consistent physical properties (crystallinity, particle size). | Crucial for product stability, handling, and quality. google.com |

Stereochemical Aspects and Chirality in S 2 Allylpyrrolidine Hydrochloride Research

Enantiocontrol and Diastereocontrol in Chemical Transformations

The stereogenic center at the C2 position of the pyrrolidine (B122466) ring in (S)-2-allylpyrrolidine hydrochloride makes it a valuable candidate for controlling enantioselectivity and diastereoselectivity in various chemical transformations. The pyrrolidine scaffold is rigid and well-defined, which allows for effective transfer of chiral information.

Enantiocontrol is typically achieved when the chiral catalyst or reagent creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. In the context of organocatalysis, secondary amines like (S)-2-allylpyrrolidine can react with carbonyl compounds (aldehydes or ketones) to form transient enamines or iminium ions. The steric hindrance provided by the allyl group at the C2 position would then direct the approach of a reactant to one face of the enamine or iminium ion, leading to high enantiomeric excess (ee) in the product. For instance, in Michael additions or aldol (B89426) reactions, the pyrrolidine catalyst dictates the stereochemical outcome.

Diastereocontrol arises when a reaction forms a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer. When this compound is used as a chiral auxiliary, it is covalently attached to the substrate. The inherent chirality of the pyrrolidine auxiliary directs the formation of a new stereocenter with a specific configuration relative to the existing one. This has been demonstrated in alkylation, acylation, and cycloaddition reactions involving chiral pyrrolidine derivatives.

While specific data for this compound is not available, the following table illustrates the effectiveness of other chiral pyrrolidine catalysts in achieving high levels of stereocontrol in representative asymmetric reactions.

| Catalyst/Auxiliary | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (S)-Proline | Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | - | 96% |

| (S)-a-Methylproline | Michael Addition | Propanal + Nitrostyrene | 95:5 | 99% |

| SAMP | a-Alkylation of Hydrazone | Cyclohexanone Hydrazone + Iodomethane | >95:5 | >96% |

| Evans Auxiliary (Oxazolidinone) | Aldol Reaction | Propionyl Imide + Benzaldehyde | >99:1 | >99% |

This table presents representative data for well-known chiral pyrrolidine-derived catalysts and auxiliaries to illustrate the principles of enantiocontrol and diastereocontrol.

Role as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This compound possesses the key features of an effective chiral auxiliary: it is an enantiomerically pure compound, can be readily attached to and removed from a substrate, and its rigid conformational structure can effectively bias the facial approach of reagents. slideshare.net

The general strategy involves the formation of an amide or an enamine by reacting the substrate (e.g., a carboxylic acid or a ketone) with (S)-2-allylpyrrolidine. The resulting adduct then undergoes a diastereoselective reaction, such as alkylation, reduction, or cycloaddition. The steric and electronic properties of the pyrrolidine auxiliary direct the incoming reagent to one face of the molecule.

A well-known example of this principle is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), which are derived from (S)-proline and (R)-glutamic acid, respectively. These auxiliaries are used to form chiral hydrazones from ketones or aldehydes, which can then be deprotonated and alkylated with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired chiral ketone or aldehyde. Similarly, oxazolidinones, often derived from amino alcohols, have been extensively used as chiral auxiliaries in a wide range of asymmetric transformations, including aldol, alkylation, and Diels-Alder reactions.

Given its structure, (S)-2-allylpyrrolidine could be employed in a similar fashion. For example, it could be used to direct the diastereoselective alkylation of a prochiral enolate or to control the stereochemistry of a conjugate addition reaction. The allyl group itself could also potentially be involved in directing the stereochemical outcome or could be a site for further synthetic modifications.

Spectroscopic and Chromatographic Methods for Stereochemical Analysis

The determination of the stereochemical purity (enantiomeric and diastereomeric excess) of the products obtained from reactions involving this compound is crucial. This is typically achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers, as they have distinct NMR spectra. For determining enantiomeric excess, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. wordpress.com

Chiral Derivatizing Agents: A racemic product can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomers. These diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their quantification.

Chiral Solvating Agents: A chiral solvating agent forms transient, weak diastereomeric complexes with the enantiomers in solution, leading to small but measurable differences in their NMR chemical shifts. Chiral lanthanide shift reagents can also be used for this purpose. wordpress.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of complex molecules by analyzing through-bond and through-space correlations between protons, respectively. longdom.org

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chiralpedia.comnih.gov There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. researchgate.net The choice of CSP and mobile phase is critical for achieving good separation.

Gas Chromatography (GC): Chiral GC can also be used for the separation of enantiomers, particularly for volatile compounds. This technique utilizes a chiral stationary phase in a capillary column. Derivatization of the analyte may be necessary to increase its volatility.

These analytical methods are essential for validating the effectiveness of this compound as a stereocontrolling agent in asymmetric synthesis.

Applications of S 2 Allylpyrrolidine Hydrochloride in Advanced Organic Synthesis

(S)-2-Allylpyrrolidine Hydrochloride as a Chiral Building Block

The inherent chirality of (S)-2-allylpyrrolidine, originating from the natural chiral pool (often derived from L-proline), makes it an excellent starting material for asymmetric synthesis. The fixed stereocenter at the C-2 position of the pyrrolidine (B122466) ring allows for the transfer of chirality and the diastereoselective formation of new stereocenters in subsequent transformations.

The structural framework of (S)-2-allylpyrrolidine is pre-disposed for elaboration into more complex, multi-ring systems. The allyl group serves as a key functional handle for a variety of cyclization strategies, enabling the construction of intricate polycyclic architectures with high stereocontrol.

One notable application is in domino reactions that rapidly build molecular complexity. For instance, 2-allylpyrrolidine (B1599746) derivatives can undergo a domino aza-Cope rearrangement followed by a [3+2] dipolar cycloaddition and a Pauson-Khand [2+2+1] cyclization. nih.gov This sequence allows for a concise synthesis of functionalized indolizidine scaffolds, which are core structures in many alkaloids. The Pauson-Khand reaction, in particular, is a powerful method for constructing cyclopentenone rings, adding another layer of complexity to the molecular architecture.

| Reaction Type | Reactants | Key Transformation | Product Core |

| Domino Cyclization | 2-Allylpyrrolidine derivative, Alkyne, Co₂(CO)₈ | Aza-Cope-[3+2] Cycloaddition & Pauson-Khand | Functionalized Indolizidine |

| Intramolecular Cycloaddition | N-alkenoyl-(S)-2-allylpyrrolidine | Ring-Closing Metathesis (RCM) | Pyrrolizidine (B1209537)/Indolizidine |

These strategies highlight the role of the allyl group as a linchpin for forging new rings onto the existing chiral pyrrolidine scaffold, leading to diverse and complex polycyclic systems.

The formation of carbon-nitrogen (C-N) bonds in a stereocontrolled manner is fundamental to the synthesis of nitrogen-containing natural products and pharmaceuticals. The chiral nitrogen of the (S)-2-allylpyrrolidine core can direct the stereochemical outcome of reactions involving C-N bond formation.

In the synthesis of alkaloid core structures, intramolecular cyclization reactions are frequently employed. For example, an N-substituted derivative of (S)-2-allylpyrrolidine can be designed where a nucleophilic nitrogen attacks an electrophilic carbon center within the same molecule. The pre-existing stereochemistry at the C-2 position influences the trajectory of this attack, favoring the formation of one diastereomer over another. This is crucial in constructing the bicyclic systems of pyrrolizidine and indolizidine alkaloids, where the stereochemistry at the ring junction is critical for biological activity. The cyclization to form the second ring involves the stereodefined formation of a new C-N bond, with the stereochemical information being relayed from the chiral center of the original building block.

Contributions to Natural Product Total Synthesis

This compound is a key precursor for synthesizing the core structures of several classes of alkaloids. Its structural and stereochemical features are embedded within these complex natural product targets.

The total synthesis of (-)-Cephalotaxine, an antitumor alkaloid, represents a significant challenge due to its complex pentacyclic structure. Many synthetic routes to this molecule rely on starting materials from the chiral pool to establish the correct absolute stereochemistry. Syntheses have been achieved starting from D-proline, which possesses the requisite (S)-stereochemistry at the carbon corresponding to the C-2 position of a pyrrolidine ring. nih.govresearchgate.net

In these synthetic pathways, the chiral pyrrolidine unit is constructed first and then elaborated to form the complete pentacyclic system. A strategy involving (S)-2-allylpyrrolidine as a key intermediate is highly plausible. The allyl group can be transformed through methods like ozonolysis or hydroboration-oxidation to introduce other functional groups necessary for the subsequent annulation reactions that build the remaining rings of the Cephalotaxine core.

The Lycopodium alkaloids are a large family of natural products characterized by diverse and complex polycyclic skeletons. While direct total syntheses starting specifically from this compound are not extensively documented, the synthesis of members of this family often involves the construction of substituted piperidine (B6355638) or quinolizidine (B1214090) ring systems.

A unified strategy for synthesizing certain Lycopodium alkaloids involves key C-N bond-forming reactions to assemble the pentacyclic core from a tetracyclic precursor. nih.gov Chiral pyrrolidine derivatives can serve as foundational elements in constructing fragments of these complex molecules, where the stereocenter directs the assembly of the intricate framework. The versatility of the allyl group would allow for its incorporation into advanced intermediates destined for these targets.

The synthesis of pyrrolizidine and indolizidine alkaloids is one of the most prominent applications of (S)-2-allylpyrrolidine and related chiral building blocks. rsc.org These bicyclic nitrogen-containing scaffolds are present in a vast number of natural products with a wide range of biological activities. nih.govnih.gov

The synthesis of these core systems often leverages the allyl group for ring-closing metathesis (RCM) or other cyclization strategies to form the second five- or six-membered ring. For example, the nitrogen of (S)-2-allylpyrrolidine can be acylated with an unsaturated carboxylic acid (e.g., acrylic acid or a derivative). The resulting diene is then subjected to RCM to form a bicyclic lactam, which can be further reduced and functionalized to yield the target alkaloid. This approach provides a highly convergent and stereocontrolled route to these important alkaloid cores. nih.gov

| Alkaloid Core | Key Synthetic Strategy | Role of (S)-2-Allylpyrrolidine | Representative Target Alkaloids |

| Pyrrolizidine | Intramolecular Cyclization / RCM | Provides chiral scaffold and alkene for cyclization | Alexine nih.gov, Australine |

| Indolizidine | Domino Cyclization / Pauson-Khand | Provides chiral scaffold and alkene for cyclization | Monomorine, Swainsonine |

The stereocenter from the initial building block ensures the enantiopurity of the final product, making this a powerful strategy in natural product synthesis. nih.gov

Derivatization Strategies for Functionalized Chemical Entities

This compound serves as a versatile chiral building block in advanced organic synthesis, enabling the creation of a diverse array of functionalized molecules. Its inherent stereochemistry and the presence of a reactive allyl group provide a platform for various derivatization strategies, leading to the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Synthesis of Alpha-Fluoroamide and Alpha-Fluoro-Gamma-Lactone Derivatives

A significant application of chiral N-allylpyrrolidines, such as (S)-2-allylpyrrolidine, is in the asymmetric synthesis of α-fluoroamides and their subsequent conversion to α-fluoro-γ-lactones. This transformation can be achieved through a zwitterionic aza-Claisen rearrangement. nih.govnih.govst-andrews.ac.uk

The process is initiated by reacting an N-allylpyrrolidine with an α-fluoroacid chloride. This reaction, often catalyzed by a Lewis acid like Ytterbium triflate (Yb(OTf)₃), generates a zwitterionic intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement. nih.govnih.gov The stereoselectivity of this rearrangement is directed by the chiral center in the pyrrolidine ring, leading to the formation of an N-(α-fluoro-γ-vinylamide)pyrrolidine product with high diastereomeric excess. nih.govnih.gov

The resulting α-fluoro-γ-vinyl amides are valuable intermediates that can be further elaborated. For instance, they can be converted into α-fluoro-γ-butyrolactones through an iodolactonization reaction. nih.govnih.gov This two-step process provides an effective method for the stereoselective incorporation of a fluorine atom at a stereogenic center, which is of considerable interest in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

| Reaction Step | Reagents and Conditions | Product | Key Features |

| Zwitterionic aza-Claisen Rearrangement | α-fluoroacid chloride, Lewis acid (e.g., Yb(OTf)₃) | N-(α-fluoro-γ-vinylamide)pyrrolidine | High diastereoselectivity, formation of a C-C bond |

| Iodolactonization | Iodine (I₂) | α-fluoro-γ-lactone | Cyclization, formation of a lactone ring |

Preparation of Functionalized Pyrrolidine-2,3-diones

Pyrrolidine-2,3-diones are important heterocyclic scaffolds found in various biologically active compounds and are valuable intermediates in organic synthesis. researchgate.netnih.gov While direct synthesis from this compound is not extensively documented, general methods for the synthesis of substituted pyrrolidine-2,3-diones can be adapted.

One common approach involves the condensation of amines, aldehydes, and β-ketoesters. A facile, diastereoselective, one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported to produce highly functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. acs.org Another strategy involves the biocatalytic oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leading to functionalized pyrrolidine-2,3-diones. rsc.org

For (S)-2-allylpyrrolidine, a potential pathway to a pyrrolidine-2,3-dione (B1313883) could involve initial modification of the allyl group or oxidation of the pyrrolidine ring at the 3-position, followed by cyclization or further functionalization. The stereocenter at the 2-position would be preserved, leading to chiral pyrrolidine-2,3-dione derivatives.

Formation of N-Allylpyrrolidine Carboxamide Derivatives

N-substituted pyrrolidine-2-carboxamides are a class of compounds that have been investigated for various biological activities, including anticonvulsant properties. rroij.com The synthesis of these derivatives often starts from pyrrolidine-2-carboxylic acid (proline). rroij.com

To prepare an N-allylpyrrolidine carboxamide derivative from this compound, a multi-step sequence can be envisioned. A key transformation would be the conversion of the allyl group at the 2-position into a carboxylic acid. This could potentially be achieved through oxidative cleavage of the double bond. The resulting (S)-pyrrolidine-2-carboxylic acid could then be activated, for example, by conversion to the corresponding acid chloride using a reagent like thionyl chloride or phosphorus pentachloride. rroij.com Finally, reaction of the acid chloride with a desired amine would yield the target N-substituted (S)-pyrrolidine-2-carboxamide.

| Proposed Synthetic Step | Potential Reagents | Intermediate/Product |

| Oxidative Cleavage of Allyl Group | O₃ then Zn/H₂O or KMnO₄ | (S)-Pyrrolidine-2-carboxylic acid |

| Acid Chloride Formation | SOCl₂ or PCl₅ | (S)-Pyrrolidine-2-carbonyl chloride |

| Amidation | Primary or Secondary Amine | N-substituted (S)-pyrrolidine-2-carboxamide |

Incorporation into Cyclic Sulfamide (B24259) Structures

Cyclic sulfamides are important structural motifs present in a range of medicinally and biologically active molecules, including HIV protease inhibitors. nih.gov The synthesis of chiral cyclic sulfamides often involves multi-step routes starting from chiral amino acids or through asymmetric catalysis. nih.gov

This compound provides a chiral scaffold that could be incorporated into a cyclic sulfamide structure. A plausible strategy would involve the transformation of the allyl group into a second amine functionality. For example, hydroboration-oxidation of the allyl group would yield a primary alcohol, which could then be converted to an amine via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The resulting chiral 1,2-diamine derived from (S)-2-allylpyrrolidine could then be reacted with a sulfonylating agent, such as sulfuryl chloride or a related reagent, to form the cyclic sulfamide ring.

Synthesis of Silicon-Fluoride Acceptor (SiFA) Conjugates

Silicon-fluoride acceptor (SiFA) chemistry is a valuable tool for radiolabeling with fluorine-18 (B77423) for positron emission tomography (PET). The conjugation of SiFA moieties to biomolecules or other targeting vectors is a key step in the development of new PET imaging agents.

This compound, being a secondary amine, can be conjugated to SiFA building blocks. The conjugation typically involves the reaction of an amine with an activated SiFA precursor. For instance, a SiFA derivative bearing an isothiocyanate or an N-hydroxysuccinimide (NHS) ester can react with the secondary amine of the pyrrolidine ring to form a stable thiourea (B124793) or amide linkage, respectively. The allyl group on the pyrrolidine could be retained for further functionalization or it could be modified prior to conjugation to attach a targeting moiety.

Generation of Dimeric Iminosugars based on Pyrrolidine Scaffolds

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and have therapeutic potential. nih.gov Dimeric iminosugars, where two iminosugar units are linked together, can exhibit enhanced binding affinity and selectivity for target enzymes due to the chelate effect. nih.govmdpi.com

The synthesis of dimeric iminosugars based on pyrrolidine scaffolds often utilizes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net (S)-2-Allylpyrrolidine can serve as a precursor to one of the components for this reaction. The allyl group can be transformed into either an azide or a terminal alkyne. For example, anti-Markovnikov hydrobromination of the allyl group followed by substitution with sodium azide would yield an azido-functionalized pyrrolidine. Alternatively, oxidative cleavage of the allyl group to an aldehyde, followed by a Seyferth-Gilbert homologation, would provide a terminal alkyne.

Once the functionalized pyrrolidine monomers (with either an azide or alkyne) are prepared, they can be coupled with a linker molecule containing two of the complementary functional groups (dialkyne or diazide, respectively) via the CuAAC reaction to generate the dimeric iminosugar structure. nih.gov

| Monomer Functionalization | Reaction Sequence Example | Functionalized Pyrrolidine |

| Alkyne Introduction | 1. O₃, Me₂S; 2. Bestmann-Ohira reagent | (S)-2-(Ethynyl)pyrrolidine derivative |

| Azide Introduction | 1. 9-BBN; 2. H₂O₂, NaOH; 3. MsCl, Et₃N; 4. NaN₃ | (S)-2-(Azidoethyl)pyrrolidine derivative |

| Dimerization | Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate) with a diazide or dialkyne linker | Dimeric Pyrrolidine-based Iminosugar |

Methodological Advancements in Asymmetric Catalysis and Organic Transformations

The chiral scaffold of (S)-2-allylpyrrolidine, often derived from its stable hydrochloride salt, has proven to be a valuable building block and auxiliary in a range of advanced organic syntheses. Its stereogenic center and the reactive allyl group allow for its participation in highly stereocontrolled transformations, leading to the formation of complex molecular architectures. This section details its application in several key methodological advancements, including pericyclic rearrangements, transition-metal-catalyzed reactions, cascade sequences, and directed metalation reactions.

Involvement in Zwitterionic Aza-Claisen Rearrangements

The aza-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been adapted for asymmetric synthesis through the use of chiral auxiliaries. Derivatives of (S)-2-allylpyrrolidine have been instrumental in this context, particularly in zwitterionic aza-Claisen rearrangements, for the stereoselective synthesis of α-fluoroamides and their subsequent conversion to valuable α-fluoro-γ-lactones.

In a key study, the chiral auxiliary (S)-N-allyl-2-(methoxymethyl)pyrrolidine, derived from (S)-proline, was employed to control the stereochemical outcome of the rearrangement. beilstein-journals.org The reaction is initiated by treating the chiral N-allylpyrrolidine derivative with an α-fluoroacid chloride in the presence of a Lewis acid, such as Ytterbium triflate (Yb(OTf)₃). This generates a zwitterionic intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement. The inherent chirality of the pyrrolidine ring directs the formation of one diastereomer of the resulting N-(α-fluoro-γ-vinylamide)pyrrolidine product with exceptional selectivity.

The high diastereoselectivity is attributed to the conformational rigidity of the pyrrolidinium (B1226570) ylide intermediate. The substituent at the C2 position of the pyrrolidine ring effectively shields one face of the molecule, compelling the acid chloride fragment to add to the less hindered face and guiding the subsequent rearrangement. Research has demonstrated that auxiliaries with a coordinating group, such as the methoxymethyl group in this case, can further enhance stereocontrol compared to sterically bulky, non-coordinating groups. beilstein-journals.org

The resulting α-fluoro-γ-vinylamide products are versatile intermediates. For instance, they can be readily converted into α-fluoro-γ-lactones through iodolactonization, a transformation that proceeds with good diastereoselectivity. beilstein-journals.org This two-step sequence from the aza-Claisen rearrangement provides an effective alternative to asymmetric electrophilic fluorination strategies for accessing chiral molecules containing fluorine at a stereogenic center. beilstein-journals.org

Table 1: Asymmetric Zwitterionic Aza-Claisen Rearrangement using an (S)-2-Allylpyrrolidine Derivative beilstein-journals.org

| Acid Chloride | Chiral Auxiliary | Product | Yield (%) | Diastereomeric Excess (de %) |

|---|---|---|---|---|

| 2-Fluoropropionyl chloride | (S)-N-allyl-2-(methoxymethyl)pyrrolidine | N-(2-Fluoro-2-methyl-4-pentenoyl)-(S)-2-(methoxymethyl)pyrrolidine | 92 | >99 |

| 2-Fluoro-2-phenylacetyl chloride | (S)-N-allyl-2-(methoxymethyl)pyrrolidine | N-(2-Fluoro-2-phenyl-4-pentenoyl)-(S)-2-(methoxymethyl)pyrrolidine | 88 | >99 |

Palladium-Catalyzed Reactions

The 2-allylpyrrolidine motif is a key structural element in products synthesized via palladium-catalyzed reactions, particularly in intramolecular carboamination processes. These reactions enable the construction of the pyrrolidine ring with concomitant formation of a carbon-carbon bond at the 2-position, often with high levels of diastereoselectivity.

A significant application is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which directly affords N-aryl-2-allylpyrrolidines. nih.govnih.gov This transformation typically employs a palladium(0) catalyst, such as Pd(dba)₂, and a phosphine (B1218219) ligand, like P(2-furyl)₃, in the presence of a base. The reaction proceeds via a sequence of oxidative addition of the vinyl bromide to the Pd(0) center, migratory insertion of the alkene into the Pd-vinyl bond, and subsequent C-N bond-forming reductive elimination to yield the 2-allylpyrrolidine product and regenerate the catalyst. nih.gov

The stereochemical outcome of these reactions is a crucial aspect, with high diastereoselectivity observed for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The choice of ligand can be critical in mitigating side reactions, such as competing N-vinylation of the starting aminoalkene. nih.gov The methodology has also been extended to tandem N-arylation/carboamination sequences, allowing for the assembly of N-aryl-2-allylpyrrolidines from a primary γ-aminoalkene, an aryl bromide, and a vinyl bromide in a single operation. nih.gov

Table 2: Palladium-Catalyzed Synthesis of N-Aryl-2-allylpyrrolidines nih.gov

| γ-(N-Arylamino)alkene | Vinyl Bromide | Catalyst/Ligand | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| N-(But-3-en-1-yl)-4-methoxyaniline | (E)-1-Bromo-2-phenylethene | Pd₂(dba)₃ / P(o-tol)₃ | 1-(4-Methoxyphenyl)-2-((E)-styrylmethyl)pyrrolidine | 78 | >20:1 |

| N-(Pent-4-en-2-yl)-4-methoxyaniline | (E)-1-Bromo-2-phenylethene | Pd₂(dba)₃ / P(o-tol)₃ | 1-(4-Methoxyphenyl)-4-methyl-2-((E)-styrylmethyl)pyrrolidine | 85 | >20:1 |

| N-(But-3-en-1-yl)aniline | 1-Bromocyclohexene | Pd₂(dba)₃ / P(t-Bu)₃ | 2-(Cyclohex-1-en-1-ylmethyl)-1-phenylpyrrolidine | 74 | N/A |

Multi-Component Coupling and Cascade Cyclization Reactions

The (S)-2-allylpyrrolidine framework serves as a versatile precursor for cascade reactions, enabling the rapid construction of more complex heterocyclic systems like indolizidines. One notable example is the aza-Prins cyclization, a powerful transformation that can generate multiple stereocenters and new rings in a single step. nih.gov

In this approach, a suitably substituted 2-allylpyrrolidine reacts with an aldehyde, such as formaldehyde, in the presence of an acid catalyst (e.g., trifluoroacetic acid, TFA). nih.gov This condensation generates an iminium ion intermediate. The pendant allyl group then acts as an intramolecular nucleophile, attacking the iminium ion in a highly diastereoselective cyclization. This key step forms a new six-membered ring, creating the core indolizidine scaffold. The reaction is terminated by the capture of a nucleophile, often water from the reaction medium, resulting in a hydroxy-substituted indolizidine. nih.gov

The stereoselectivity of the aza-Prins cyclization is controlled by the pre-existing stereochemistry of the 2-allylpyrrolidine precursor, leading to the formation of the indolizidine product as a single diastereomer. This methodology highlights the utility of the 2-allylpyrrolidine unit as a chiral building block, where the allyl group is not merely a substituent but an active participant in a complexity-building cascade reaction. nih.gov

Table 3: Aza-Prins Cascade Cyclization of 2-Allylpyrrolidines nih.gov

| 2-Allylpyrrolidine Substrate | Aldehyde | Conditions | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| Dimethyl (2R,3S,4R,5S)-2-allyl-5-phenylpyrrolidine-3,4-dicarboxylate | Formaldehyde (aq) | TFA, CH₃CN, rt, 24h | Dimethyl (1S,2R,3S,8aR)-1-hydroxy-8-phenylhexahydro-1H-indolizine-2,3-dicarboxylate | 80 | Single diastereomer |

| Dimethyl (2R,3S,4R,5R)-2-allyl-5-isopropylpyrrolidine-3,4-dicarboxylate | Formaldehyde (aq) | TFA, CH₃CN, rt, 24h | Dimethyl (1S,2R,3S,8aR)-1-hydroxy-8-isopropylhexahydro-1H-indolizine-2,3-dicarboxylate | 79 | Single diastereomer |

Directed Lithiation and Trapping Reactions

Directed lithiation is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a heteroatom. While specific examples involving (S)-2-allylpyrrolidine itself are not extensively documented in readily available literature, the principles are well-established for the parent N-Boc-pyrrolidine system. These methods provide a clear blueprint for the potential functionalization of N-protected (S)-2-allylpyrrolidine.

The N-Boc (tert-butoxycarbonyl) group is a highly effective directing group for the deprotonation of α-amino C-H bonds. Treatment of N-Boc-pyrrolidine with a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like (-)-sparteine, results in enantioselective deprotonation at one of the C2 or C5 positions. nih.govnih.gov The resulting configurationally stable α-lithiated intermediate can then be trapped with a variety of electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.gov

Applying this logic to N-Boc-(S)-2-allylpyrrolidine, lithiation would be expected to occur regioselectively at the C5 position, directed by the N-Boc group and influenced by the existing stereocenter at C2. The stereochemical outcome of the deprotonation at C5 would be dictated by the chiral ligand used in conjunction with the organolithium base. Subsequent trapping with an electrophile would introduce a second substituent at the C5 position, leading to the formation of cis- or trans-2,5-disubstituted pyrrolidines. The allyl group at C2 would remain intact throughout this process, available for further synthetic transformations. This directed lithiation approach represents a potent, albeit less explored, avenue for the stereocontrolled elaboration of the (S)-2-allylpyrrolidine scaffold. nih.govrsc.org

Table 4: Representative Directed Lithiation and Trapping of N-Boc-pyrrolidine (Model for (S)-2-Allylpyrrolidine) nih.gov

| Substrate | Base/Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | (CH₃)₂SO₄ | (R)-N-Boc-2-methylpyrrolidine | 80 | 96:4 |

| N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | TMSCl | (R)-N-Boc-2-(trimethylsilyl)pyrrolidine | 95 | 98:2 |

| N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | Benzaldehyde | (R)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | 75 | 96:4 (anti:syn >95:5) |

Future Research Trajectories and Unexplored Potential of S 2 Allylpyrrolidine Hydrochloride

Development of Novel and Sustainable Synthetic Pathways

While classical synthetic routes to pyrrolidine (B122466) derivatives are well-established, future research will likely focus on developing more efficient, sustainable, and economically viable pathways to (S)-2-allylpyrrolidine hydrochloride. The emphasis will be on increasing atom and step economy, utilizing greener reagents, and exploring biocatalytic methods. nih.govorganic-chemistry.org

Key future directions include:

Biocatalytic Approaches : The use of enzymes, such as imine reductases or engineered cytochrome P450 variants, presents a green alternative for constructing chiral pyrrolidines. nih.govacs.org Future research could develop specific enzymes for the direct, enantioselective synthesis of the (S)-2-allylpyrrolidine core from simple acyclic precursors, circumventing the need for chiral auxiliaries or multi-step purifications. nih.gov A potential biocatalytic route could involve the intramolecular C(sp³)–H amination of an organic azide (B81097) precursor, a method that has been successfully demonstrated for other pyrrolidine derivatives. acs.org

Transition-Metal-Catalyzed Cyclizations : Methods like palladium-catalyzed carboamination of alkenes offer direct routes to substituted pyrrolidines. organic-chemistry.org Future work could optimize these reactions for the specific synthesis of (S)-2-allylpyrrolidine, potentially starting from readily available amino-alkene precursors. Ring-closing enyne metathesis is another powerful technique that could be adapted to provide efficient access to the target compound under mild conditions. acs.org

Flow Synthesis from Renewable Feedstocks : Adapting synthetic routes to utilize starting materials derived from renewable resources, such as amino acids like proline, is a key aspect of sustainable chemistry. mdpi.com Research could focus on converting proline or its derivatives into this compound using continuous flow processes, which enhance safety and scalability. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. acs.org | Enzyme discovery and engineering for specific substrate, scalability of enzymatic processes. |

| Metathesis Reactions | High efficiency, mild conditions, tolerance of functional groups. acs.org | Catalyst cost and sensitivity, potential for competing side reactions. |

| C-H Amination | High atom economy, use of simple starting materials. organic-chemistry.org | Achieving high regioselectivity and enantioselectivity, requirement for specific catalysts. nih.gov |

Expansion of Applications in Enantioselective Catalysis and Organocatalysis

The pyrrolidine ring is a "privileged motif" in organocatalysis, forming the backbone of highly successful catalysts like diarylprolinol silyl (B83357) ethers. nih.govunibo.it The unique structure of this compound, featuring a chiral center adjacent to a secondary amine and a versatile allyl group, makes it an attractive candidate for the development of new catalysts.

Future research in this area could explore:

Bifunctional Catalysis : The allyl group can be functionalized to introduce a second catalytic moiety, such as a thiourea (B124793), squaramide, or hydrogen-bond donor group. mdpi.com This would create a bifunctional organocatalyst where the pyrrolidine nitrogen activates the nucleophile (via enamine formation) and the appended group activates the electrophile, leading to high stereocontrol in reactions like Michael and aldol (B89426) additions. nih.govmdpi.com

Ligand Development for Asymmetric Metal Catalysis : The pyrrolidine nitrogen and the allyl group's double bond can act as coordination sites for transition metals. Research could focus on designing and synthesizing novel chiral ligands based on the (S)-2-allylpyrrolidine framework for use in enantioselective transformations, such as allylic substitution or hydrogenation. nih.gov

Scaffold for Peptide Catalysts : Incorporating the (S)-2-allylpyrrolidine structure into short peptides could generate catalysts for complex asymmetric reactions. The defined conformation of the pyrrolidine ring can impart significant stereochemical control, a strategy that has been effective with other proline-based peptide catalysts. unibo.it

Table 2: Potential Catalytic Applications

| Catalytic Role | Target Reactions | Rationale for Use |

| Organocatalyst | Asymmetric Michael Additions, Aldol Reactions, Mannich Reactions. nih.gov | The secondary amine enables enamine/iminium ion catalysis; the allyl group allows for steric tuning. nih.govunibo.it |

| Chiral Ligand | Asymmetric Allylic Alkylation, Hydrogenation, Cycloadditions. nih.govnih.gov | Coordination to a metal center creates a chiral environment for enantioselective bond formation. |

| Peptide Component | Asymmetric Aldol and Michael Reactions. unibo.it | The rigid pyrrolidine ring structure can enforce a specific conformation in a peptide backbone to create a well-defined catalytic pocket. unibo.it |

Integration with Automated Synthesis and Flow Chemistry Methodologies

Modern chemistry is increasingly leveraging automation and continuous flow technologies to accelerate discovery and optimize processes. researchgate.netsyrris.com These methodologies offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. researchgate.net

Future research trajectories for this compound in this domain include:

Automated Library Generation : An automated flow chemistry platform could be used to synthesize a library of derivatives from this compound. syrris.comnih.gov By systematically reacting the allyl group or the secondary amine with a range of building blocks in a continuous, automated fashion, researchers can rapidly generate hundreds of novel compounds for screening in drug discovery or materials science. syrris.com

Process Optimization via Machine Learning : Integrating flow reactors with real-time analytical tools and machine learning algorithms can enable rapid optimization of synthetic routes. researchgate.net This approach could be used to quickly determine the ideal conditions (temperature, pressure, catalyst loading, residence time) for the synthesis of this compound, maximizing yield and minimizing waste.

Telescoped Synthesis : Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process without isolating intermediates. syrris.comcam.ac.uk A future goal would be to design a multi-step flow synthesis that converts a simple starting material directly into this compound or its more complex derivatives, significantly improving efficiency. cam.ac.uk

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The true potential of this compound lies in its use as a versatile chiral building block for creating advanced derivatives with tailored functions. The allyl group is a particularly useful chemical handle for elaboration.

Specific areas for future exploration include:

Probes for Chemical Biology : The allyl group can be modified via reactions like olefin metathesis, hydroboration-oxidation, or thiol-ene chemistry to attach fluorescent tags, biotin (B1667282) labels, or photo-crosslinkers. The resulting derivatives could be used as chemical probes to study biological pathways or identify protein targets.

Novel Chiral Spirocycles : The pyrrolidine ring can serve as the foundation for constructing more complex, rigid structures like spirocycles. A series of novel spiro[pyrrolidine-2,3'-oxindole] or spiro[pyrrolidine-2,3'-quinoline] derivatives could be synthesized and evaluated for biological activity, drawing inspiration from similar successful designs. nih.gov

Development of Pharmaceutical Scaffolds : The pyrrolidine motif is prevalent in many approved drugs. mdpi.commdpi.com By using this compound as a starting point, medicinal chemists can design and synthesize novel analogs of existing drugs or explore entirely new chemical space in the search for new therapeutic agents. researchgate.net For example, it could be incorporated into pyrrolo[2,1-c] mdpi.comunibo.itbenzodiazepine conjugates or other complex heterocyclic systems. nih.gov

Q & A

Q. What are the optimal synthetic routes for (S)-2-allylpyrrolidine hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric allylation of pyrrolidine precursors followed by chiral resolution. Key steps include:

- Chiral induction : Use of chiral catalysts (e.g., BINAP-metal complexes) to achieve enantioselective allylation .

- Hydrochloride salt formation : Reaction with HCl under controlled pH (3–4) to precipitate the hydrochloride salt .

- Purification : Recrystallization in ethanol/water mixtures to enhance purity (>98% by HPLC) .

Data Table :

| Step | Parameters | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Allylation | 0°C, 12h, (S)-BINAP/Pd | 65–70 | 85–90 |

| Salt formation | pH 3.5, RT | 90 | 95 |

| Recrystallization | Ethanol:H₂O (3:1) | 80 | 98+ |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to confirm enantiomeric excess (>99%) .

- NMR spectroscopy : H and C NMR in D₂O to resolve allyl group signals (δ 5.2–5.8 ppm for vinyl protons) .

- Mass spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 162.1 .

Q. How can researchers screen for biological activity in this compound?

Methodological Answer:

- Receptor binding assays : Test affinity for GABA receptors due to structural similarity to pyrrolidine-based neuromodulators .

- Antimicrobial screening : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) at concentrations 10–100 µg/mL .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the allyl group in asymmetric catalysis?

Methodological Answer:

- Steric effects : The allyl group’s orientation impacts chiral induction. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries .

- Electronic effects : Electron-withdrawing substituents on the pyrrolidine ring reduce allylation rates (kinetic studies show 30% slower reaction with nitro groups) .

Q. What strategies resolve contradictions in enantioselectivity data across different catalytic systems?

Methodological Answer:

- Comparative kinetic analysis : Measure rate constants for competing pathways (e.g., Pd vs. Cu catalysts) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize specific transition states, altering selectivity .

Data Table :

| Catalyst | Solvent | ee (%) |

|---|---|---|

| Pd/BINAP | Toluene | 88 |

| Cu/BOX | DMF | 92 |

| Rh/JosiPhos | THF | 78 |

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Q. What experimental designs validate stereochemical stability under physiological conditions?

Methodological Answer:

- Racemization studies : Incubate compound in PBS (pH 7.4) at 37°C for 24h; monitor ee via chiral HPLC .

- Accelerated stability testing : Expose to UV light (254 nm) for 48h to assess photodegradation pathways .

Methodological Notes for Reproducibility

- Stereochemical control : Always confirm absolute configuration via X-ray crystallography or optical rotation comparison .

- Contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap .

- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw spectral data in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.